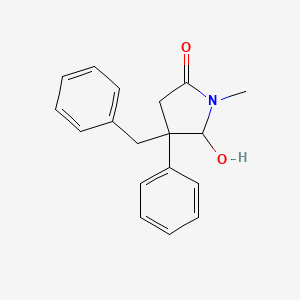
4,5'-Bipyrimidine, 2,2',4',6-tetrakis(methylthio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5’-Bipyrimidine, 2,2’,4’,6-tetrakis(methylthio)- is a complex organic compound with the molecular formula C12H12N4S4 This compound is characterized by the presence of two pyrimidine rings connected by a single bond, with four methylthio groups attached at the 2, 2’, 4’, and 6’ positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5’-Bipyrimidine, 2,2’,4’,6-tetrakis(methylthio)- typically involves the reaction of 4,5’-bipyrimidine with methylthiolating agents under controlled conditions. One common method includes the use of methylthiolating reagents such as dimethyl disulfide in the presence of a catalyst like copper(I) iodide. The reaction is carried out in an inert atmosphere, often under reflux conditions, to ensure complete substitution at the desired positions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: 4,5’-Bipyrimidine, 2,2’,4’,6-tetrakis(methylthio)- undergoes various chemical reactions, including:
Oxidation: The methylthio groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the methylthio groups, typically using reducing agents such as lithium aluminum hydride.
Substitution: The methylthio groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: De-methylthiolated bipyrimidine.
Substitution: Various substituted bipyrimidines depending on the nucleophile used.
Scientific Research Applications
4,5’-Bipyrimidine, 2,2’,4’,6-tetrakis(methylthio)- has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals, which can be studied for their catalytic properties.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential use in drug design and development, particularly in the synthesis of novel therapeutic agents.
Mechanism of Action
The mechanism of action of 4,5’-Bipyrimidine, 2,2’,4’,6-tetrakis(methylthio)- involves its interaction with various molecular targets. The compound can bind to metal ions through its nitrogen atoms, forming stable complexes. These complexes can then participate in catalytic cycles, facilitating various chemical transformations. Additionally, the methylthio groups can interact with biological macromolecules, potentially disrupting their normal function and leading to antimicrobial effects .
Comparison with Similar Compounds
4,5’-Bipyrimidine: Lacks the methylthio groups, making it less reactive in certain chemical reactions.
2,2’-Bipyrimidine: Similar structure but with different substitution patterns, leading to different chemical properties and applications.
4,4’-Bipyrimidine:
Uniqueness: 4,5’-Bipyrimidine, 2,2’,4’,6-tetrakis(methylthio)- is unique due to the presence of four methylthio groups, which significantly enhance its reactivity and versatility in chemical synthesis. This makes it a valuable compound for various applications in chemistry, biology, medicine, and industry .
Properties
CAS No. |
60186-83-6 |
|---|---|
Molecular Formula |
C12H14N4S4 |
Molecular Weight |
342.5 g/mol |
IUPAC Name |
4-[2,4-bis(methylsulfanyl)pyrimidin-5-yl]-2,6-bis(methylsulfanyl)pyrimidine |
InChI |
InChI=1S/C12H14N4S4/c1-17-9-5-8(14-12(15-9)20-4)7-6-13-11(19-3)16-10(7)18-2/h5-6H,1-4H3 |
InChI Key |
MBALEOLMJIEQHD-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC(=NC(=C1)C2=CN=C(N=C2SC)SC)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzene-1,4-diamine;5-[4-[2-[4-[(1,3-dioxo-2-benzofuran-5-yl)oxy]phenyl]propan-2-yl]phenoxy]-2-benzofuran-1,3-dione](/img/structure/B14603731.png)






![{[3-(Hexyloxy)phenyl]methyl}carbamyl chloride](/img/structure/B14603755.png)
![N-[3-(Hexyloxy)phenyl]-2-iodobenzamide](/img/structure/B14603767.png)




![1-[(1-Ethoxycyclopropyl)ethynyl]-4-methoxybenzene](/img/structure/B14603806.png)
